Sodium sozoiodolate
CAS No.: 515-44-6
Cat. No.: VC20766978
Molecular Formula: C6H3I2NaO4S
Molecular Weight: 447.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 515-44-6 |
---|---|
Molecular Formula | C6H3I2NaO4S |
Molecular Weight | 447.95 g/mol |
IUPAC Name | sodium;4-hydroxy-3,5-diiodobenzenesulfonate |
Standard InChI | InChI=1S/C6H4I2O4S.Na/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2,9H,(H,10,11,12);/q;+1/p-1 |
Standard InChI Key | OOYFHBACQBVLGC-UHFFFAOYSA-M |
SMILES | C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[Na+] |
Canonical SMILES | C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[Na+] |
Introduction
Sodium sozoiodolate (CAS No. 515-44-6) is a synthetic organic compound with the systematic name sodium 4-hydroxy-3,5-diiodobenzenesulphonate. Its molecular formula is , and it has a molecular weight of 447.95 g/mol. This iodinated aromatic sulfonate derivative is characterized by its white crystalline solid form and stability under standard storage conditions.
Synthesis
Sodium sozoiodolate is synthesized via a two-step process:
-
Iodination: Phenolic precursors undergo iodination to introduce iodine atoms at specific ring positions.
-
Sulfonation: The iodinated intermediate is treated with sulfonating agents (e.g., sulfuric acid) to attach the sulfonate group, followed by neutralization with sodium hydroxide.
This method ensures high purity and yield, critical for pharmaceutical applications.
Applications and Biological Activity
Sodium sozoiodolate has demonstrated antimicrobial properties in preclinical studies, particularly against Gram-positive bacteria. Its mechanisms include:
-
Disruption of bacterial cell membranes via iodinated aromatic interactions.
-
Inhibition of enzymatic pathways critical for microbial survival.
Recent research highlights its potential as:
-
A topical antiseptic for wound care.
-
A disinfectant in medical device coatings.
-
A precursor for iodinated contrast agents in imaging.
Antimicrobial Efficacy
-
In vitro studies show a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus.
-
Synergistic effects observed with silver nanoparticles, enhancing bactericidal activity by 40% in biofilm models.
Toxicological Profile
-
Low acute toxicity (LD₅₀ > 2,000 mg/kg in rodent models).
-
No mutagenic effects reported in Ames tests.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume